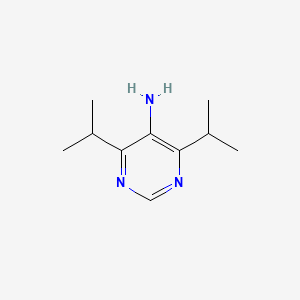
4,6-Diisopropylpyrimidin-5-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound 4,6-diisopropylpyrimidin-5-amine is a derivative of the pyrimidine family, which is a class of heterocyclic aromatic organic compounds. Pyrimidine derivatives are known for their wide range of applications in pharmaceuticals, agrochemicals, and materials science due to their diverse biological activities and chemical properties.
Synthesis Analysis
The synthesis of pyrimidine derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of 5,6-dihydrothieno[3',2':4,5]thieno[2,3-d]pyrimidin-4(3H)-ones involves a consecutive method starting with an aza-Wittig reaction followed by a reaction with amines, phenols, or alcohols in the presence of a catalytic amount of sodium ethoxide or solid potassium carbonate to yield the final product in good yields . Although this particular synthesis does not directly pertain to 4,6-diisopropylpyrimidin-5-amine, it provides insight into the complexity and versatility of pyrimidine chemistry.
Molecular Structure Analysis
The molecular structure of pyrimidine derivatives can vary significantly, affecting their tautomeric forms and hydrogen-bonding interactions. For example, derivatives of pyrimidin-4-one can adopt either a 1H- or 3H-tautomeric form, which influences their crystalline structures and interactions with other molecules . This aspect of pyrimidine chemistry is crucial for understanding the behavior of 4,6-diisopropylpyrimidin-5-amine, as its tautomeric state could impact its reactivity and binding properties.
Chemical Reactions Analysis
Pyrimidine derivatives undergo a variety of chemical reactions. The study of reactions of 4-amino-5-nitro-6-phenylethynylpyrimidines with amines and thiols, for example, revealed that these compounds can undergo regio- and stereoselective addition reactions to form syn- or anti-addition products depending on the nature of the amine or thiol . This suggests that 4,6-diisopropylpyrimidin-5-amine could also participate in similar addition reactions, potentially leading to a range of substituted products.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrimidine derivatives are influenced by their substituents. In the case of 4,6-diisopropylpyrimidin-5-amine, the isopropyl groups could affect its solubility, boiling point, and stability. The synthesis and pharmacological screening of 4,6-substituted di-(phenyl) pyrimidin-2-amines demonstrated that different substituents on the pyrimidine ring can lead to significant variations in biological activity, such as anti-inflammatory effects . This highlights the importance of substituent effects on the properties and potential applications of pyrimidine derivatives.
Scientific Research Applications
Synthesis of Highly Substituted Pyrimidinones
A study by Xiang et al. (2011) developed a practical strategy for synthesizing highly substituted 2,3-dihydropyrimido[4,5-d]pyrimidin-4(1H)-ones. This process involves cyclization reactions and intramolecular amide additions, utilizing 4-amino-pyrimidine-5-carboxamide and aldehydes. This methodology aids in forming the pyrimido[4,5-d]pyrimidine core and allows further derivatization (Xiang et al., 2011).
Inhibitors of Dihydrofolate Reductase
Wyss et al. (2003) designed novel 2,4-diaminopyrimidines with N,N-disubstituted aminomethyl residues at the 5-position as dihydrofolate reductase (DHFR) inhibitors. These compounds, synthesized from 1-[(2,4-diamino-5-pyrimidinyl)methyl]pyridinium bromide, demonstrated high activity against enzymes derived from TMP-sensitive and TMP-resistant Streptococcus pneumoniae (Wyss et al., 2003).
Synthesis and Chlorination of Pyrimidin-4-ols
Research by Harnden and Hurst (1990) described the synthesis and chlorination of various pyrimidin-4-ols having 5-nitrogen functionality. This study highlights the role of 4,6-Diisopropylpyrimidin-5-amine in the synthesis of compounds with potential pharmaceutical applications (Harnden & Hurst, 1990).
Antitumor/Anticancer Activity of Dihydropyrimidinones
Venkateshwarlu et al. (2014) synthesized a series of O-Mannich bases derived from 4,6-diaryl-3,4-dihydropyrimidine-2(1H)-ones. These compounds were evaluated for their in vitro cytotoxic and antitumor activities, highlighting the potential use of 4,6-Diisopropylpyrimidin-5-amine in cancer research (Venkateshwarlu et al., 2014).
Anti-Tubercular Agents
Pathak et al. (2014) reported on the synthesis of various 4,6-diarylpyrimidines and their evaluation as anti-tubercular agents. This research demonstrates another significant application of 4,6-Diisopropylpyrimidin-5-amine in developing treatments for tuberculosis (Pathak et al., 2014).
Antiallergy Activity
Suzuki et al. (1992) synthesized a series of compounds including 6-substituted [1,3,4]thiadiazolo[3,2-a]-1,2,3-triazolo[4,5-d]pyrimidin-9(3H)-one derivatives, demonstrating the use of 4,6-Diisopropylpyrimidin-5-amine in producing antiallergic agents (Suzuki et al., 1992).
Optimizing Synthesis Processes
Stone et al. (2015) utilized a design of experiments (DoE) analysis to optimize the synthesis process of certain pyrimidines, showcasing the importance of 4,6-Diisopropylpyrimidin-5-amine in enhancing efficiency in chemical synthesis (Stone et al., 2015).
properties
IUPAC Name |
4,6-di(propan-2-yl)pyrimidin-5-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3/c1-6(2)9-8(11)10(7(3)4)13-5-12-9/h5-7H,11H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMAHIPCBOLLFRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(C(=NC=N1)C(C)C)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[1]benzofuro[3,2-d]pyrimidin-4-yl-N-(4-isopropylphenyl)piperidine-3-carboxamide](/img/structure/B2543240.png)
![4,6-Difluoro-2-(pyrrolidin-1-yl)benzo[d]thiazole](/img/structure/B2543241.png)
![4-{[2-(5-Chlorothiophen-2-yl)-1-[2-methyl-2-(morpholin-4-yl)propyl]-4-oxoazetidin-3-yl]oxy}-3-ethoxybenzonitrile](/img/structure/B2543244.png)
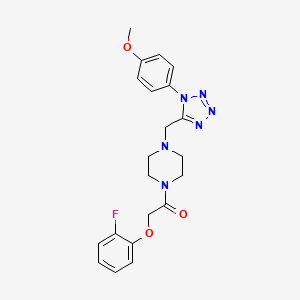
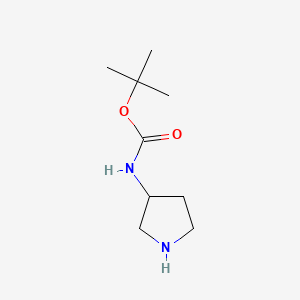
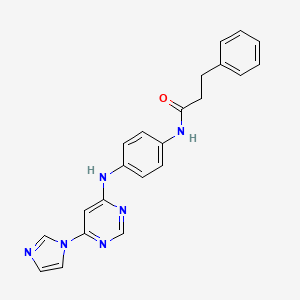
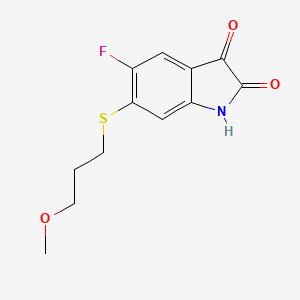

![5-methyl-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)isoxazole-3-carboxamide](/img/structure/B2543253.png)
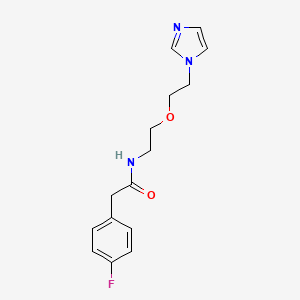


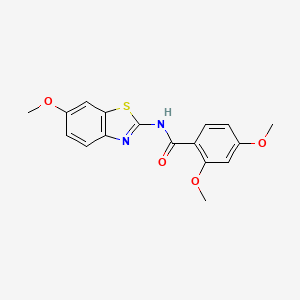
![6-methyl-4-oxo-N-(2-thienylmethyl)-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2543262.png)